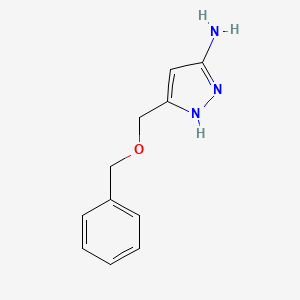

5-((Benzyloxy)methyl)-1H-pyrazol-3-amine

Description

Properties

IUPAC Name |

5-(phenylmethoxymethyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c12-11-6-10(13-14-11)8-15-7-9-4-2-1-3-5-9/h1-6H,7-8H2,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBUHJHRURIGRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447667 | |

| Record name | 5-Benzyloxymethyl-2H-pyrazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393590-62-0 | |

| Record name | 5-Benzyloxymethyl-2H-pyrazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 5-((benzyloxy)methyl)-1H-pyrazol-3-amine: A Key Intermediate for Kinase Inhibitors

An in-depth technical guide by a Senior Application Scientist

Abstract: This technical guide provides a detailed, field-proven methodology for the synthesis of 5-((benzyloxy)methyl)-1H-pyrazol-3-amine, a crucial building block in modern medicinal chemistry. The 3-aminopyrazole scaffold is a privileged structure, frequently incorporated into potent and selective kinase inhibitors for oncology and other therapeutic areas.[1] This document outlines a robust two-step synthetic strategy, beginning with the synthesis of the key β-ketonitrile intermediate, 4-(benzyloxy)-3-oxobutanenitrile, via a Claisen condensation, followed by a highly efficient cyclocondensation with hydrazine hydrate. We will delve into the mechanistic rationale behind each step, provide detailed experimental protocols, and present expected characterization data. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable route to this high-value intermediate.

Introduction: The Strategic Importance of the 3-Aminopyrazole Scaffold

In the landscape of drug discovery, certain molecular frameworks consistently appear in successful therapeutic agents due to their unique ability to interact with biological targets. The 3-aminopyrazole core is one such "privileged scaffold."[1] Its distinct arrangement of hydrogen bond donors and acceptors allows it to serve as a versatile hinge-binding motif in numerous kinase inhibitors.

The target of this guide, this compound (Figure 1), is a particularly valuable derivative. The benzyloxymethyl group at the C5 position provides a synthetic handle for further modification, enabling chemists to fine-tune properties such as solubility, metabolic stability, and target engagement.[1][2] This intermediate is instrumental in the development of novel therapeutics targeting various kinases implicated in cancer and neurological disorders.[2]

Figure 1: Structure of this compound.

Retrosynthetic Analysis and Synthetic Strategy

A logical and efficient synthesis is paramount for producing chemical intermediates. Our strategy is predicated on a well-established and highly reliable method for constructing 3-aminopyrazole rings: the cyclocondensation of a β-ketonitrile with hydrazine.[3]

The retrosynthetic analysis (Figure 2) reveals a clear and direct path to the target molecule. The primary disconnection across the pyrazole ring leads back to two commercially available or readily accessible starting materials: hydrazine and the key β-ketonitrile precursor, 4-(benzyloxy)-3-oxobutanenitrile . This precursor, in turn, can be synthesized via a Claisen condensation between an activated benzyloxyacetic acid derivative (like an ester) and acetonitrile.

This two-step approach is advantageous due to its convergence, use of relatively inexpensive starting materials, and the robust nature of the chemical transformations involved.

Step 1: Synthesis of 4-(Benzyloxy)-3-oxobutanenitrile

The cornerstone of this synthesis is the efficient preparation of the β-ketonitrile intermediate. The Claisen condensation is the method of choice for this carbon-carbon bond formation.[4][5]

Mechanistic Rationale

The reaction proceeds by the deprotonation of acetonitrile using a strong, non-nucleophilic base (e.g., sodium hydride or sodium ethoxide) to generate a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of ethyl benzyloxyacetate. The resulting tetrahedral intermediate subsequently collapses, expelling an ethoxide leaving group to yield the desired β-ketonitrile product.[3][6] A full equivalent of base is required, as the product is acidic and will be deprotonated, driving the reaction equilibrium to completion.[6]

Detailed Experimental Protocol

Materials:

-

Ethyl benzyloxyacetate

-

Acetonitrile (anhydrous)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), suspend sodium hydride (1.2 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel.

-

Enolate Formation: Cool the suspension to 0 °C using an ice bath. Slowly add anhydrous acetonitrile (1.5 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes.

-

Condensation: Add a solution of ethyl benzyloxyacetate (1.0 eq) in anhydrous THF dropwise to the reaction mixture, maintaining the internal temperature below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting ester is consumed.

-

Quenching: Carefully quench the reaction by cooling it back to 0 °C and slowly adding 1M HCl until the pH is ~7. Caution: Vigorous hydrogen gas evolution will occur.

-

Work-up: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield 4-(benzyloxy)-3-oxobutanenitrile as a clear oil.

Step 2: Synthesis of this compound

This final step involves the formation of the heterocyclic core via cyclocondensation.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of one nitrogen atom of hydrazine onto the ketone carbonyl of the β-ketonitrile, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the electrophilic carbon of the nitrile group. Tautomerization of the resulting cyclic imine yields the final, stable aromatic 3-aminopyrazole product.

Detailed Experimental Protocol

Materials:

-

4-(benzyloxy)-3-oxobutanenitrile

-

Hydrazine hydrate (~64% solution in water)

-

Ethanol (200 proof)

-

Dichloromethane (DCM)

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve 4-(benzyloxy)-3-oxobutanenitrile (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Hydrazine Addition: Add hydrazine hydrate (1.2 eq) to the solution. The addition may be mildly exothermic.[7]

-

Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

-

Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Extraction: Dilute the residue with dichloromethane and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, often a waxy solid, can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to yield the pure this compound.

Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized compounds. The following tables summarize the key physicochemical properties and expected spectroscopic data.

Table 1: Physicochemical Properties

| Property | 4-(benzyloxy)-3-oxobutanenitrile | This compound |

| CAS Number | 118602-96-3 | 393590-62-0 |

| Molecular Formula | C₁₁H₁₁NO₂ | C₁₁H₁₃N₃O |

| Molecular Weight | 189.21 g/mol | 203.24 g/mol |

| Appearance | Colorless to pale yellow oil | White to off-white solid |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | δ ~7.3 (m, 5H, Ar-H), δ ~5.5 (s, 1H, pyrazole-CH), δ ~4.8 (br s, 2H, NH₂), δ ~4.5 (s, 2H, Ar-CH₂-O), δ ~4.4 (s, 2H, O-CH₂-pyrazole), δ ~3.0-4.0 (br s, 1H, NH-pyrazole). Note: Shifts are estimates and can vary with solvent and concentration. NH and NH₂ protons are D₂O exchangeable. |

| ¹³C NMR | δ ~158 (C-NH₂), δ ~140 (Ar-C), δ ~138 (C-CH₂), δ ~128-127 (Ar-CH), δ ~90 (pyrazole-CH), δ ~72 (Ar-CH₂-O), δ ~65 (O-CH₂-pyrazole). Note: Predicted values. |

| Mass Spec (ESI) | Expected [M+H]⁺ at m/z = 204.11 |

Safety and Handling

Researcher Responsibility: All procedures must be conducted in a well-ventilated chemical fume hood by personnel trained in handling hazardous materials. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (e.g., butyl rubber for hydrazine), is mandatory.[8]

-

Hydrazine Hydrate: This substance is highly toxic, corrosive, a suspected carcinogen, and can be fatal if inhaled or absorbed through the skin.[9][10] It is also flammable.[10] Handle with extreme caution, avoiding any direct contact. An emergency shower and eyewash station must be immediately accessible.

-

Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. It is corrosive and must be handled under an inert atmosphere.

-

Benzyl Chloride (Precursor to starting material): A lachrymator and potential carcinogen. Handle only in a fume hood.

Waste Disposal: All chemical waste, especially hydrazine-containing solutions, must be collected and disposed of according to institutional and local hazardous waste regulations. Do not mix with incompatible waste streams.

Conclusion

This guide details a reliable and scalable two-step synthesis for this compound. The strategy, employing a Claisen condensation followed by a classical pyrazole ring formation, is rooted in fundamental and robust organic chemistry principles. By providing a thorough explanation of the reaction mechanisms, detailed protocols, and critical safety information, this document serves as a comprehensive resource for chemists in the pharmaceutical and biotechnology sectors, empowering them to efficiently produce this key intermediate for next-generation drug discovery programs.

References

-

MySkinRecipes. This compound. [Link]

-

The Royal Society of Chemistry. Supplementary Information - Direct N-heterocyclization of hydrazines. [Link]

-

Organic Syntheses. 2-CHLOROBENZALDEHYDE HYDRAZONE. [Link]

-

Angene Chemical. Safety Data Sheet - (2-methylbenzyl)hydrazine hydrochloride. (2023-10-19). [Link]

-

Nexchem Ltd. SAFETY DATA SHEET - Hydrazine Hydrate 55%. [Link]

-

Organic Syntheses. 4-AMINO-1,2,4-TRIAZOLE. [Link]

-

University of Regensburg. The Claisen Condensation. [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet - Hydrazine. [Link]

-

Thieme. Combination of 1H and 13C NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. 23.9: The Claisen Condensation Reactions of Esters. (2020-05-30). [Link]

-

Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. (2022-09-30). [Link]

-

OpenStax. 23.7 The Claisen Condensation Reaction. (2023-09-20). [Link]

-

PubChem. 4-(Benzyloxy)-3-methoxyphenylacetonitrile. [Link]

-

PubChemLite. 5-(benzyloxy)-1h-pyrazol-3-amine. [Link]

-

Arkivoc. 13C magic angle spinning of two solid organic free radicals derived from 4,5-dihydro-1H. [Link]

-

National Center for Biotechnology Information. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. [Link]

-

ResearchGate. (PDF) 4-Benzyloxy-3-methoxybenzonitrile. (2023-11-10). [Link]

-

PubChem. 4-(Benzyloxy)-3-methoxybenzaldehyde. [Link]

-

ChemRxiv. Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. [Link]

Sources

- 1. askthenerd.com [askthenerd.com]

- 2. scienceopen.com [scienceopen.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. files.dep.state.pa.us [files.dep.state.pa.us]

- 10. nj.gov [nj.gov]

An In-depth Technical Guide to the Synthesis and Mechanism of 5-((benzyloxy)methyl)-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-((benzyloxy)methyl)-1H-pyrazol-3-amine is a pivotal structural motif in medicinal chemistry, frequently incorporated into pharmacologically active agents, particularly kinase inhibitors. This guide provides a comprehensive technical overview of its synthesis, focusing on the prevalent and efficient methodology starting from a β-ketonitrile precursor. We will delve into the underlying reaction mechanisms, provide field-proven experimental protocols, and discuss the critical parameters that ensure a successful and high-yielding synthesis. This document is intended to serve as an authoritative resource for researchers engaged in the design and synthesis of novel therapeutics based on the aminopyrazole scaffold.

Introduction: The Significance of the 3-Aminopyrazole Scaffold

The 3-aminopyrazole core is a well-established "privileged scaffold" in drug discovery. Its unique arrangement of hydrogen bond donors and acceptors allows it to participate in a wide range of interactions with biological targets. Specifically, 5-substituted-3-aminopyrazoles are crucial building blocks for a variety of bicyclic heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are known to be potent inhibitors of protein kinases.[1] The title compound, with its benzyloxy-protected hydroxymethyl group at the 5-position, offers a versatile handle for further synthetic elaboration, making it a highly valuable intermediate in the development of targeted therapies.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic disconnection of the target molecule, this compound, points to two primary building blocks: hydrazine and a suitable 1,3-dielectrophilic precursor. The most direct and widely adopted strategy involves the condensation of hydrazine with the β-ketonitrile, 4-(benzyloxy)-3-oxobutanenitrile .[1] This approach is favored due to the commercial availability or straightforward preparation of the starting materials and the high efficiency of the pyrazole-forming cyclization.

Caption: Retrosynthetic analysis of the target aminopyrazole.

Part 1: Synthesis of the Key Precursor: 4-(Benzyloxy)-3-oxobutanenitrile

The synthesis of the β-ketonitrile intermediate is a critical first step. A common and effective method is the Claisen condensation between an ester and a nitrile. Specifically, it involves the reaction of ethyl benzyloxyacetate with acetonitrile in the presence of a strong, non-nucleophilic base like sodium hydride (NaH) or sodium ethoxide (NaOEt).

Mechanism of Precursor Synthesis (Claisen Condensation):

-

Deprotonation: The strong base abstracts an acidic α-proton from acetonitrile (CH₃CN) to generate a nucleophilic carbanion (-CH₂CN).

-

Nucleophilic Acyl Substitution: The acetonitrile carbanion attacks the electrophilic carbonyl carbon of ethyl benzyloxyacetate. This forms a tetrahedral intermediate.

-

Elimination: The intermediate collapses, expelling the ethoxide (⁻OEt) leaving group to form the β-ketonitrile product, 4-(benzyloxy)-3-oxobutanenitrile. The reaction is driven to completion by the deprotonation of the product's acidic methylene protons (between the ketone and nitrile groups) by the expelled ethoxide, followed by an acidic workup.

Part 2: The Core Mechanism: Heterocyclic Ring Formation

The reaction between a β-ketonitrile and hydrazine is the cornerstone of 3-aminopyrazole synthesis.[2] This transformation is a robust and high-yielding cyclocondensation reaction.

Detailed Mechanistic Steps:

-

Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of hydrazine (H₂N-NH₂) on the electrophilic carbonyl carbon of 4-(benzyloxy)-3-oxobutanenitrile.[1] This step is analogous to imine formation and, after proton transfer and dehydration, yields a hydrazone intermediate.[3][4] The regioselectivity is dictated by the higher electrophilicity of the ketone carbonyl compared to the nitrile carbon.

-

Intramolecular Cyclization (Thorpe-Ziegler Type): The second nitrogen atom of the hydrazone intermediate, which remains nucleophilic, attacks the electrophilic carbon of the nitrile group. This intramolecular addition is a 5-exo-dig cyclization, which is kinetically favored, leading to the formation of a five-membered ring. This step is a variation of the Thorpe-Ziegler reaction, which involves the intramolecular cyclization of dinitriles.[5][6]

-

Tautomerization and Aromatization: The cyclic intermediate, an iminopyrazolidine derivative, is not aromatic. It rapidly undergoes tautomerization to achieve a stable aromatic system. Proton transfers result in the formation of the final product, this compound, which benefits from the thermodynamic stability of the aromatic pyrazole ring.

Caption: Key mechanistic stages of 3-aminopyrazole formation.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials and Reagents:

| Reagent | MW ( g/mol ) | Molar Eq. | Amount |

| 4-(benzyloxy)-3-oxobutanenitrile | 189.21 | 1.0 | (e.g., 10.0 g) |

| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 1.2 | (e.g., 3.1 g) |

| Ethanol (Solvent) | 46.07 | - | (e.g., 100 mL) |

| Acetic Acid (Catalyst) | 60.05 | catalytic | (e.g., 0.5 mL) |

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(benzyloxy)-3-oxobutanenitrile (1.0 eq) and ethanol. Stir until the starting material is fully dissolved.

-

Addition of Reagents: Add a catalytic amount of glacial acetic acid to the solution. This is often done to facilitate hydrazone formation. Subsequently, add hydrazine hydrate (1.2 eq) dropwise to the stirred solution at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol). The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting β-ketonitrile spot is consumed (typically 4-8 hours).

-

Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

-

Isolation: Add water to the resulting residue, which may cause the product to precipitate as a solid. If an oil forms, extract the aqueous layer with a suitable organic solvent like ethyl acetate.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure this compound.[7]

Trustworthiness and Self-Validation

-

Reaction Monitoring: The use of TLC is a critical self-validating step. A stained TLC plate (e.g., with potassium permanganate) will clearly show the consumption of the starting ketone and the appearance of the more polar aminopyrazole product.

-

Characterization: The final product's identity and purity must be confirmed through standard analytical techniques:

-

¹H NMR: Will show characteristic peaks for the pyrazole CH, the benzylic CH₂, the methylene CH₂ adjacent to the ether, and the aromatic protons of the benzyl group. The broad singlet for the NH₂ and NH protons will also be present.

-

¹³C NMR: Will confirm the number of unique carbon environments.

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of the product (C₁₁H₁₃N₃O, MW: 203.24 g/mol ).[7]

-

Melting Point: A sharp melting point indicates high purity.

-

Conclusion

The synthesis of this compound via the cyclocondensation of 4-(benzyloxy)-3-oxobutanenitrile and hydrazine is a highly efficient and reliable method. A thorough understanding of the underlying mechanism, from hydrazone formation to the intramolecular Thorpe-Ziegler type cyclization and final aromatization, is key to optimizing reaction conditions and maximizing yield. This guide provides the necessary theoretical framework and practical protocols to empower researchers in their pursuit of novel pyrazole-based therapeutics.

References

-

Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2022). RSC Advances. Available at: [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

- Prestat, G., et al. (n.d.).

-

LibreTexts. 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2020). Chemistry LibreTexts. Available at: [Link]

-

Jain, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Arkivoc. Available at: [Link]

- Google Patents. Process for producing 4-amino-3-oxo-butanoic acid ester.

-

Al-Mousawi, S. M., et al. (2009). Recent developments in aminopyrazole chemistry. Arkivoc. Available at: [Link]

-

Hanif, M., et al. (2009). 4-Benzyloxy-3-methoxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Organic Chemistry Portal. Hydrazone synthesis by C-N coupling. Available at: [Link]

- Google Patents. Process for the preparation of 3-amino-5-methylpyrazole.

-

The Organic Chemistry Tutor. (2019). Synthesis of Pyrazoles [Video]. YouTube. Available at: [Link]

-

Çetin, A. (2015). SYNTHESIS METHODS OF PYRAZOLE DERIVATES. Muş Alparslan University Journal of Science. Available at: [Link]

-

The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

-

OpenStax. 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Organic Chemistry. Available at: [Link]

- Google Patents. Process for the production of 3-oxonitriles.

-

ResearchGate. Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile... Available at: [Link]

-

LibreTexts. 19.9 Nucleophilic Addition of Hydrazin - The Wolff-Kishner Reaction. (2023). Chemistry LibreTexts. Available at: [Link]

-

Organic Syntheses Procedure. Three-component Reaction for Pyrazole Synthesis. Available at: [Link]

-

PubChem. 1H-Pyrazol-3-amine, 5-methyl-. Available at: [Link]

-

Buchler GmbH. Thorpe-Ziegler reaction. Available at: [Link]

-

Arts, M., et al. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 19.9 Nucleophilic Addition of Hydrazine: The WolffâKishner Reaction - Organic Chemistry | OpenStax [openstax.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]

- 7. 393590-62-0|this compound|BLD Pharm [bldpharm.com]

Spectroscopic and Structural Elucidation of 5-((benzyloxy)methyl)-1H-pyrazol-3-amine: A Comprehensive Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic methods for the structural characterization of 5-((benzyloxy)methyl)-1H-pyrazol-3-amine. This compound is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of predicted Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. By integrating these techniques, this guide establishes a framework for the unambiguous structural confirmation of the title compound.

Introduction

This compound (Figure 1) is a heterocyclic compound featuring a 3-aminopyrazole core substituted with a benzyloxymethyl group at the 5-position. The 3-aminopyrazole scaffold is a privileged structure in drug discovery, known for its utility in constructing bioactive molecules with potential applications in oncology and anti-inflammatory therapies.[2] The structural features of this molecule, including a flexible ether linkage, aromatic rings, and amine and pyrazole functionalities, give rise to a distinct spectroscopic fingerprint. Accurate interpretation of this fingerprint is critical for confirming its identity and purity during synthesis and downstream applications.

Figure 1. Chemical Structure of this compound.

This guide will systematically detail the expected spectroscopic data for this compound and provide standardized protocols for data acquisition.

Synthesis and Sample Preparation

While various synthetic routes to substituted 3-aminopyrazoles exist, a common approach involves the condensation of a β-ketonitrile with hydrazine. For the title compound, a plausible synthesis would start from 4-(benzyloxy)-3-oxobutanenitrile and hydrazine hydrate.

Experimental Protocol: General Synthesis

-

To a solution of 4-(benzyloxy)-3-oxobutanenitrile in a suitable solvent (e.g., ethanol), add hydrazine hydrate.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Sample Preparation for Spectroscopic Analysis

-

NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃. The choice of solvent can affect the chemical shifts of exchangeable protons (NH and NH₂).

-

Mass Spectrometry: Prepare a dilute solution (e.g., 1 mg/mL) in a solvent compatible with the chosen ionization technique, such as methanol or acetonitrile for Electrospray Ionization (ESI).

-

IR Spectroscopy: For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide. Alternatively, acquire the spectrum of a thin film by dissolving the sample in a volatile solvent and allowing it to evaporate on an IR-transparent window.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their connectivity within a molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic, methylene, pyrazole, and amine protons. The predicted chemical shifts (in ppm) in DMSO-d₆ are summarized in Table 1.

Table 1. Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | br s | 1H | Pyrazole N-H |

| ~7.25 - 7.40 | m | 5H | Phenyl C-H |

| ~5.40 | s | 1H | Pyrazole C4-H |

| ~4.80 | br s | 2H | Amine N-H₂ |

| ~4.50 | s | 2H | Benzyl CH₂ |

| ~4.40 | s | 2H | Pyrazole-CH₂ |

br s = broad singlet, m = multiplet, s = singlet

Spectral Interpretation

-

Phenyl Protons (7.25 - 7.40 ppm): The five protons of the benzyl group's phenyl ring are expected to appear as a complex multiplet in the aromatic region.

-

Pyrazole C4-H ( ~5.40 ppm): The single proton on the pyrazole ring at position 4 is anticipated to be a singlet, as it has no adjacent protons to couple with.

-

Methylene Protons (~4.50 and ~4.40 ppm): Two distinct singlets are predicted for the two CH₂ groups. The benzylic CH₂ protons are slightly deshielded by the adjacent phenyl ring, while the CH₂ protons attached to the pyrazole ring are also in an electronegative environment.

-

Amine and N-H Protons (~4.80 and ~11.0-12.0 ppm): The amine (NH₂) and pyrazole (N-H) protons are exchangeable and will appear as broad singlets. Their chemical shifts can vary with concentration and temperature.

Experimental Protocol: ¹H NMR Spectroscopy

-

Prepare the sample as described in Section 2.

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard ¹H NMR spectrum using a pulse angle of 45-90 degrees and a sufficient number of scans to achieve a good signal-to-noise ratio.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The predicted chemical shifts are presented in Table 2.

Table 2. Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~160.0 | Pyrazole C3-NH₂ |

| ~145.0 | Pyrazole C5-CH₂ |

| ~138.0 | Phenyl C (quaternary) |

| ~128.5 | Phenyl C-H |

| ~127.8 | Phenyl C-H |

| ~127.5 | Phenyl C-H |

| ~90.0 | Pyrazole C4-H |

| ~72.0 | Benzyl CH₂ |

| ~65.0 | Pyrazole-CH₂ |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Expected Mass Spectrum

For this compound (Molecular Formula: C₁₁H₁₃N₃O), the exact mass is 203.1059 g/mol . In a high-resolution mass spectrum (HRMS) using ESI, the protonated molecular ion [M+H]⁺ would be observed at m/z 204.1137.

Fragmentation Analysis

The molecule is expected to fragment in a predictable manner. A key fragmentation would be the cleavage of the benzyl group.

Figure 2. Predicted MS fragmentation pathway.

-

Loss of Toluene (C₇H₈): Cleavage of the O-CH₂ bond can lead to the loss of toluene, resulting in a fragment at m/z 112.0511.

-

Formation of Tropylium Ion ([C₇H₇]⁺): The most common fragment from a benzyl group is the stable tropylium ion at m/z 91.0548.

Experimental Protocol: Mass Spectrometry

-

Prepare a dilute solution of the sample.

-

Infuse the sample into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

If fragmentation data is desired, perform a tandem MS (MS/MS) experiment on the parent ion at m/z 204.1137.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

The key functional groups in this compound will give rise to characteristic absorption bands.

Table 3. Predicted IR Absorption Frequencies

| Frequency (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3200 | N-H stretch | Amine (NH₂) and Pyrazole (N-H) |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 2950 - 2850 | C-H stretch | Aliphatic C-H (CH₂) |

| 1640 - 1580 | C=N, C=C stretch | Pyrazole and Phenyl rings |

| 1150 - 1050 | C-O stretch | Ether (C-O-C) |

Experimental Protocol: IR Spectroscopy

-

Prepare the sample as a KBr pellet or a thin film.

-

Place the sample in the IR spectrometer.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

Integrated Spectroscopic Analysis

The confirmation of the structure of this compound requires the integration of data from all the spectroscopic techniques discussed.

Figure 3. Workflow for integrated spectroscopic analysis.

The workflow begins with acquiring data from the individual techniques. ¹H and ¹³C NMR establish the carbon-hydrogen framework. Mass spectrometry confirms the molecular weight and elemental formula. IR spectroscopy identifies the key functional groups. Together, these data points provide a self-validating system for the unambiguous confirmation of the target structure.

Conclusion

The structural elucidation of this compound is readily achievable through a combination of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy. This guide has provided a detailed overview of the expected spectroscopic data and standard experimental protocols. By following the principles and workflows outlined herein, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

- While no direct experimental spectra were found in the initial search, the principles and predictions are based on established spectroscopic theory.

-

MySkinRecipes. This compound. [Link]

Sources

A Senior Application Scientist's Guide to the ¹H NMR of 5-((benzyloxy)methyl)-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectroscopy of 5-((benzyloxy)methyl)-1H-pyrazol-3-amine, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. As a senior application scientist, this document moves beyond a simple recitation of data, offering a detailed rationale for experimental design, a robust protocol for sample preparation and data acquisition, and a thorough, first-principles approach to spectral interpretation. We will dissect the molecule's structure to predict its ¹H NMR spectrum, assign each resonance based on chemical shift, multiplicity, and integration, and discuss the critical role of solvent choice in resolving exchangeable protons. This guide is designed to equip researchers with the expertise to confidently characterize this molecule and its analogs, ensuring structural integrity and purity in their discovery and development workflows.

The Foundational Role of ¹H NMR in Structural Elucidation

In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is paramount. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic compounds in solution. ¹H NMR, in particular, provides a detailed "fingerprint" of a molecule by mapping the chemical environment of every proton.

For a molecule such as this compound, which contains multiple distinct proton environments—including aromatic, heterocyclic, benzylic, and exchangeable amine/amide protons—¹H NMR is indispensable. It allows for the verification of the molecular backbone, confirms the presence of key functional groups, and can reveal subtle stereochemical relationships, making it a critical checkpoint after synthesis and before biological evaluation.

Theoretical Analysis: From Structure to Spectrum

Before stepping into the laboratory, a rigorous theoretical analysis of the molecule allows us to predict the resulting spectrum. This predictive exercise is fundamental to accurate data interpretation.

Molecular Structure and Proton Environments

The first step is to deconstruct the molecule into its unique proton environments. Each set of chemically equivalent protons will give rise to a distinct signal in the ¹H NMR spectrum.

Diagram 1: Proton Environments of the Target Molecule

A schematic of this compound with unique proton environments labeled (a-f).

Based on the structure, we can identify six distinct sets of protons:

-

(a) Pyrazole N-H: A single, exchangeable proton.

-

(b) Amine -NH₂: Two exchangeable protons.

-

(c) Pyrazole C-H: A single proton on the heterocyclic ring.

-

(d) Methylene (-CH₂-O): Two protons adjacent to the pyrazole ring and the ether oxygen.

-

(e) Benzylic Methylene (O-CH₂-Ph): Two protons adjacent to the ether oxygen and the phenyl ring.

-

(f) Phenyl (-C₆H₅): Five aromatic protons.

Predicted Spectral Parameters

We can now predict the chemical shift (δ), multiplicity, and integration for each proton set.

| Proton Label | Predicted δ (ppm) | Justification | Predicted Multiplicity | Integration |

| (a) NH | 10.0 - 12.0 | Acidic proton on a nitrogen within an aromatic pyrazole system. Highly dependent on solvent and concentration. | Broad Singlet | 1H |

| (b) NH₂ | 4.0 - 5.5 | Primary amine protons are typically broad and fall within this range.[1][2] Highly solvent-dependent. | Broad Singlet | 2H |

| (c) H-4 | ~5.8 - 6.4 | Olefinic proton within the electron-rich pyrazole ring.[3][4] | Singlet | 1H |

| (d) -CH₂-O | ~4.4 - 4.6 | Methylene group deshielded by the adjacent pyrazole ring and the electronegative oxygen atom. | Singlet | 2H |

| (e) O-CH₂-Ph | ~4.5 - 4.7 | Benzylic protons adjacent to an electronegative oxygen are typically found in this region.[5][6] | Singlet | 2H |

| (f) Phenyl | ~7.2 - 7.4 | Standard chemical shift range for protons on an unsubstituted benzene ring. | Multiplet | 5H |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

A Validated Experimental Protocol

Acquiring a high-quality spectrum requires meticulous sample preparation and a logical approach to instrument setup.

The Critical Choice of Solvent

For this molecule, the choice of deuterated solvent is non-trivial. The presence of three exchangeable protons (NH and NH₂) necessitates a solvent that can participate in hydrogen bonding to slow down the rate of chemical exchange.

-

Dimethyl Sulfoxide-d₆ (DMSO-d₆): This is the recommended solvent. As a hydrogen-bond acceptor, DMSO-d₆ stabilizes the NH and NH₂ protons, reducing peak broadening and making them more likely to be observed as distinct signals. The residual proton signal of DMSO-d₅ appears as a quintet at ~2.50 ppm, and the water peak often appears around 3.3 ppm.[7][8][9]

-

Chloroform-d (CDCl₃): This is a less suitable choice. As a non-polar solvent, it does not effectively solvate the exchangeable protons, leading to rapid exchange. This can cause the NH and NH₂ signals to become very broad or even disappear entirely from the spectrum.

Step-by-Step Sample Preparation

Adherence to a strict protocol ensures reproducibility and minimizes contamination.[10][11]

-

Weighing: Accurately weigh 5-10 mg of the solid this compound into a clean, dry vial.[12][13] This concentration is optimal for obtaining a high signal-to-noise ratio for a standard ¹H NMR experiment.

-

Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial.[10] Agitate the vial gently (e.g., using a vortex mixer) until the sample is fully dissolved.

-

Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution directly into a clean, high-quality 5 mm NMR tube. A Pasteur pipette with a small plug of cotton or glass wool is effective for this purpose.[13] The final solution height in the tube should be approximately 4-5 cm.[10][12]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[13]

Spectrometer and Workflow

Diagram 2: ¹H NMR Experimental Workflow

A standardized workflow for acquiring and processing the ¹H NMR spectrum.

A standard 400 MHz (or higher) spectrometer is suitable. Key acquisition parameters include:

-

Number of Scans: 16 or 32 scans are typically sufficient.

-

Relaxation Delay (d1): A delay of 1-2 seconds is standard.

-

Pulse Angle: A 30-45 degree pulse is often used to ensure full relaxation between scans.

Interpreting the Spectrum: A Practical Analysis

Assuming the experiment was conducted in DMSO-d₆, the resulting spectrum should closely align with our predictions.

-

Aromatic Region (7.2 - 7.4 ppm): A complex multiplet integrating to 5 protons will be observed. This corresponds to the five protons of the phenyl group (f) .

-

Heterocyclic Region (~5.9 ppm): A sharp singlet integrating to 1 proton will be present, corresponding to the H-4 proton (c) on the pyrazole ring. Its singlet nature confirms it has no adjacent proton neighbors.

-

Methylene Region (4.4 - 4.7 ppm): Two distinct singlets, each integrating to 2 protons, are expected. These are the -CH₂-O- (d) and -O-CH₂-Ph (e) protons. Their singlet multiplicity is due to the absence of adjacent protons. While their chemical shifts are predicted to be very close, 2D NMR techniques like HSQC/HMBC could be used for definitive assignment if necessary.

-

Exchangeable Proton Region:

Self-Validation Check: The sum of the integrations (1H + 2H + 1H + 2H + 2H + 5H) should equal 13, the total number of protons in the molecule. This serves as an internal validation of the sample's purity and the accuracy of the structural assignment.

Advanced Considerations

-

D₂O Shake: To definitively confirm the identity of the NH and NH₂ peaks, a "D₂O shake" experiment can be performed. Adding a drop of deuterium oxide (D₂O) to the NMR tube and re-acquiring the spectrum will result in the disappearance of these signals, as the labile protons exchange with deuterium.[1]

-

2D NMR: For complex molecules or in cases of signal overlap, two-dimensional NMR experiments are invaluable. A COSY (Correlation Spectroscopy) experiment would show correlations between coupled protons (though none are expected in this specific molecule, it is a standard technique). An HSQC (Heteronuclear Single Quantum Coherence) experiment would correlate each proton signal to the carbon atom it is directly attached to, providing an extra layer of structural confirmation.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is readily interpretable through a systematic, first-principles approach. By carefully selecting an appropriate solvent like DMSO-d₆, preparing the sample meticulously, and understanding the electronic environments of the molecule, researchers can confidently assign every proton signal. This guide provides the theoretical framework and practical protocol necessary to use ¹H NMR as a robust tool for verifying the identity and purity of this important chemical entity, ensuring data integrity for subsequent applications in research and development.

References

- Vertex AI Search. (n.d.). NMR Sample Preparation.

- Nuclear Magnetic Resonance Labs. (n.d.). SG Sample Prep.

- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.

- JoVE. (n.d.). NMR Spectroscopy Of Amines.

- University of Leicester. (n.d.). NMR Sample Preparation.

- University of York. (n.d.). Preparing an NMR sample. Chemistry Teaching Labs.

- Griffiths, L. (2017). Chemical shifts. University of Bristol.

- ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole....

- RSC Publishing. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.

- Wikipedia. (n.d.). Deuterated DMSO.

- ResearchGate. (n.d.). ¹H-NMR (700 MHz, ¹H) of 1 in DMSO-d6. * indicates solvent residual peaks.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515.

- University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Amines.

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

- ChemicalBook. (n.d.). Benzyl ether(103-50-4) 1H NMR spectrum.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. Chemistry Connected.

Sources

- 1. Video: NMR Spectroscopy Of Amines [jove.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Benzyl ether(103-50-4) 1H NMR [m.chemicalbook.com]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. Deuterated DMSO - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. sites.bu.edu [sites.bu.edu]

- 11. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 12. SG Sample Prep | Nuclear Magnetic Resonance Labs [ionmr.cm.utexas.edu]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. chemistryconnected.com [chemistryconnected.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-((benzyloxy)methyl)-1H-pyrazol-3-amine

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-((benzyloxy)methyl)-1H-pyrazol-3-amine, a key intermediate in contemporary drug discovery and development.[1][2] Intended for researchers, scientists, and professionals in the pharmaceutical industry, this document delineates the structural and functional characteristics of this pyrazole derivative. The guide offers a detailed examination of its structural features, including tautomerism, and provides both predicted and experimentally-derived data for its key physicochemical parameters. Furthermore, it outlines robust, step-by-step experimental protocols for the determination of these properties, underpinned by a rationale for the methodological choices. This whitepaper aims to serve as an essential resource, facilitating a deeper understanding and enabling the effective utilization of this compound in research and development endeavors.

Introduction: The Significance of this compound in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[3][4][5][6] The subject of this guide, this compound (Figure 1), has emerged as a critical building block, particularly in the synthesis of kinase inhibitors for oncological applications.[1][2] Its unique structural arrangement, featuring a reactive amine group and a benzyloxymethyl substituent, allows for versatile chemical modifications, making it an attractive starting material for the creation of novel therapeutic agents.[1][2] A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, predicting pharmacokinetic behavior, and ensuring the development of safe and efficacious drug candidates.

Figure 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Core Physicochemical Data

A comprehensive understanding of a molecule's physicochemical profile is foundational to its application in drug development. The following table summarizes the key known and predicted properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃N₃O | [2] |

| Molecular Weight | 203.24 g/mol | [2] |

| CAS Number | 393590-62-0 | [2][7][8] |

| Predicted Melting Point | 110-125 °C | Predicted value based on structurally similar compounds |

| Predicted Solubility (Water) | 0.673 mg/ml (Poorly Soluble) | [9] |

| Predicted logP | 1.47 | [9] |

| Predicted pKa (most basic) | 4.5 - 5.5 | Predicted value based on similar aminopyrazoles |

| Predicted pKa (most acidic) | 14.0 - 15.0 | Predicted value based on similar pyrazoles |

Note: Predicted values are generated using advanced computational models and should be confirmed experimentally.

Structural Elucidation and Spectroscopic Analysis

The structural integrity and purity of this compound are critical for its use as a pharmaceutical intermediate. This section details the key analytical techniques for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure. A key feature of N-unsubstituted pyrazoles is the phenomenon of annular tautomerism, where the proton on the nitrogen atom can rapidly exchange between the N1 and N2 positions.[4][5][10] This can lead to broadened or averaged signals in the NMR spectrum, particularly for the pyrazole ring protons and carbons.[10]

Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

-

7.25-7.40 (m, 5H): Phenyl protons of the benzyl group.

-

5.50 (s, 1H): Pyrazole C4-H.

-

4.90 (br s, 2H): NH₂ protons. The chemical shift and peak shape can be highly variable due to exchange with residual water or other exchangeable protons.

-

4.50 (s, 2H): Methylene protons of the benzyloxy group (-O-CH₂-Ph).

-

4.30 (s, 2H): Methylene protons attached to the pyrazole ring (-CH₂-O-).

-

10.5-12.0 (br s, 1H): Pyrazole N-H proton. This signal is often broad and may not be observed in protic solvents due to rapid exchange.

Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

-

155.0: C3 of the pyrazole ring (attached to the amino group).

-

148.0: C5 of the pyrazole ring (attached to the benzyloxymethyl group).

-

138.0: Quaternary carbon of the phenyl ring.

-

128.5, 128.0, 127.8: Phenyl carbons.

-

95.0: C4 of the pyrazole ring.

-

72.0: Methylene carbon of the benzyloxy group (-O-CH₂-Ph).

-

65.0: Methylene carbon attached to the pyrazole ring (-CH₂-O-).

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) is a suitable technique.

Expected Fragmentation Pattern: The fragmentation of pyrazoles is complex and can involve multiple pathways.[11] Key expected fragments for this molecule include:

-

[M+H]⁺: 204.1137

-

Loss of the benzyl group ([M+H - C₇H₇]⁺): This would result in a fragment at m/z 113.

-

Cleavage of the ether bond: This could lead to the formation of a tropylium ion (C₇H₇⁺) at m/z 91, a common fragment for benzyl-containing compounds.

-

Fragmentation of the pyrazole ring: This can involve the loss of N₂ or HCN.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

Key Expected IR Absorptions (cm⁻¹):

-

3400-3200: N-H stretching vibrations of the primary amine and the pyrazole N-H.

-

3100-3000: C-H stretching of the aromatic and pyrazole rings.

-

2950-2850: C-H stretching of the methylene groups.

-

1640-1600: N-H bending of the primary amine.

-

1580-1450: C=C and C=N stretching vibrations of the aromatic and pyrazole rings.

-

1100-1000: C-O stretching of the ether linkage.

Experimental Protocols for Physicochemical Characterization

This section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Melting Point

The melting point is a fundamental physical property that provides an indication of purity.

Experimental Workflow: Melting Point Determination

Caption: Workflow for determining the melting point of a solid compound.

Detailed Protocol:

-

Sample Preparation:

-

Ensure the sample of this compound is dry.

-

Place a small amount of the compound on a clean, dry watch glass and crush it into a fine powder using a spatula.

-

Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.

-

-

Measurement:

-

Place the packed capillary tube into the heating block of a calibrated melting point apparatus.

-

Set the heating rate to a moderate level initially.

-

As the temperature approaches the predicted melting point (around 100 °C), reduce the heating rate to 1-2 °C per minute to ensure accurate measurement.

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first sign of melting (the appearance of a liquid droplet) is observed. This is the onset of melting.

-

Continue heating slowly and record the temperature at which the last solid particle melts completely. This is the completion of melting.

-

-

Reporting:

-

The melting point should be reported as a range from the onset to the completion of melting.

-

For a pure compound, this range is typically narrow (1-2 °C). A broader melting range may indicate the presence of impurities.

-

Determination of Aqueous Solubility (Shake-Flask Method)

The aqueous solubility of a drug candidate is a critical parameter influencing its absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Experimental Workflow: Shake-Flask Solubility Determination

Caption: Workflow for the shake-flask method to determine aqueous solubility.

Detailed Protocol:

-

Preparation:

-

Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).

-

Accurately weigh an excess amount of this compound and add it to a known volume of each buffer in separate sealed vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (typically 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (usually 24 to 48 hours) to ensure that equilibrium is reached. Periodically check for the presence of undissolved solid.

-

-

Sample Processing:

-

After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, either centrifuge the aliquot at high speed or filter it through a 0.45 µm syringe filter.

-

-

Analysis:

-

Dilute the clear supernatant with an appropriate solvent to a concentration within the linear range of a pre-validated analytical method.

-

Determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

-

Data Reporting:

-

The solubility is reported in units of mg/mL or µg/mL at the specific pH and temperature.

-

Determination of pKa (Potentiometric Titration)

The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a molecule at different physiological pHs, which in turn affects its solubility, permeability, and receptor binding.

Experimental Workflow: pKa Determination by Potentiometric Titration

Caption: Workflow for determining the pKa of a compound by potentiometric titration.

Detailed Protocol:

-

Preparation:

-

Accurately weigh a precise amount of this compound and dissolve it in a known volume of deionized water. If the compound has low aqueous solubility, a co-solvent such as methanol or acetonitrile may be used, and the pKa value can be extrapolated to 100% aqueous solution.

-

Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa range.

-

-

Titration:

-

For the determination of the basic pKa of the amino group, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

For the determination of the acidic pKa of the pyrazole N-H, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Add the titrant in small, precise increments, and record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

-

Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

-

Purity and Quantitative Analysis by HPLC-UV

A robust HPLC method is essential for determining the purity of this compound and for its quantification in various assays.

General HPLC-UV Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for the best peak shape and resolution.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: The UV detection wavelength should be set at the λmax of the compound, which can be determined using a UV-Vis spectrophotometer. For pyrazole derivatives, this is often in the range of 220-280 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 25-30 °C.

Method Development Rationale: The choice of a C18 column is based on the nonpolar character of the benzyl group. The mobile phase composition is critical for achieving good separation. An acidic modifier like TFA can improve peak shape by protonating the basic amine group. The organic modifier concentration will influence the retention time. The detection wavelength should be chosen to maximize sensitivity.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. This technical guide has provided a comprehensive overview of its fundamental physicochemical properties and has outlined detailed, robust protocols for their experimental determination. The provided data, both known and predicted, along with the detailed analytical methodologies, will empower researchers to effectively utilize this compound in their drug discovery and development programs. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data, which is essential for making informed decisions and advancing the development of novel therapeutics.

References

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available at: [Link]

-

Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules. Available at: [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PubMed. Available at: [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. ResearchGate. Available at: [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]

-

5-(benzyloxy)-1h-pyrazol-3-amine. PubChemLite. Available at: [Link]

-

DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. National Institutes of Health. Available at: [Link]

-

Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. Available at: [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

-

Physicochemical properties of the synthesized compounds calculated by Data Warrior. ResearchGate. Available at: [Link]

-

Advancing physicochemical property predictions in computational drug discovery. eScholarship, University of California. Available at: [Link]

-

5-(Benzyloxy)-1H-pyrazol-3-amine. Easy CDMO. Available at: [Link]

-

1H-Pyrazol-3-amine, 5-methyl-. PubChem, National Institutes of Health. Available at: [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. National Institutes of Health. Available at: [Link]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]

-

This compound. MySkinRecipes. Available at: [Link]

-

Assay Development for Aminoglycosides by HPLC with Direct UV Detection. Semantic Scholar. Available at: [Link]

-

HPLC-UV Method for Evaluation of Inhibitors of Plasma Amine Oxidase Using Derivatization of an Aliphatic Aldehyde Product With TRIS. PubMed. Available at: [Link]

-

Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... ResearchGate. Available at: [Link]

-

Validation of HPLC and FIA Spectrophotometric Methods for the Determination of Lansoprazole in Pharmaceutical Dosage Forms and. Semantic Scholar. Available at: [Link]

-

A green HPLC-UV method for the simultaneous analysis of enalapril, enalaprilat and diketopiperazine in pharmaceutical formulations. RSC Publishing. Available at: [Link]

-

(±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H). National Institutes of Health. Available at: [Link]

-

sensitive hplc-uv method: Topics by Science.gov. Science.gov. Available at: [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available at: [Link]

-

Pyrazole NNRTIs 3: optimisation of physicochemical properties. PubMed. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. mdpi.com [mdpi.com]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. 393590-62-0|this compound|BLD Pharm [bldpharm.com]

- 8. 5-(benzyloxymethyl)-1H-pyrazol-3-amine - 小分子,大梦想 [jiehuapharma.com]

- 9. easycdmo.com [easycdmo.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Starting Materials for 5-((benzyloxy)methyl)-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-((benzyloxy)methyl)-1H-pyrazol-3-amine is a critical building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors for therapeutic areas such as oncology.[1][2] The strategic selection of starting materials is paramount for an efficient, scalable, and cost-effective synthesis of this key intermediate. This guide provides an in-depth analysis of the primary synthetic routes, focusing on the causality behind the choice of starting materials and offering detailed, field-proven protocols.

Introduction: The Significance of the 3-Aminopyrazole Scaffold

The 3-aminopyrazole moiety is recognized as a "privileged scaffold" in drug discovery. Its unique arrangement of hydrogen bond donors and acceptors allows it to form key interactions with a multitude of biological targets, particularly the hinge region of protein kinases. The benzyloxymethyl group at the 5-position offers a versatile handle for further chemical modification, influencing the compound's solubility, metabolic stability, and pharmacokinetic profile. Consequently, robust and well-understood synthetic pathways to this compound are of high value to the pharmaceutical industry.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of the target molecule reveals the most viable bond disconnections for its synthesis. The core pyrazole ring is typically formed via a cyclocondensation reaction. This leads to two primary retrosynthetic pathways, with the most common and industrially favored approach involving a β-ketonitrile precursor.

Caption: Retrosynthetic analysis of the target pyrazole.

This analysis identifies 4-(benzyloxy)-3-oxobutanenitrile and a hydrazine source as the principal starting materials for the most direct synthetic route.

Core Synthetic Strategy: Cyclocondensation of a β-Ketonitrile

The most versatile and widely adopted method for synthesizing 5-aminopyrazoles is the cyclocondensation of a β-ketonitrile with hydrazine.[3] This reaction is robust, generally high-yielding, and proceeds through a well-understood mechanism.

Mechanism and Rationale

The synthesis involves two key steps:

-

Nucleophilic Attack: The terminal nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazone then attacks the nitrile carbon, leading to ring closure and the formation of the stable 5-aminopyrazole ring system after tautomerization.[3]

This pathway is favored due to the high reactivity of the ketone and nitrile functionalities under mild reaction conditions, which minimizes the formation of side products.

Key Starting Materials

-

4-(benzyloxy)-3-oxobutanenitrile (CAS: 118602-96-3): This is the cornerstone starting material that provides the C3, C4, C5, and the benzyloxymethyl substituent of the final product.[4][5] It is a commercially available reagent, though its synthesis from simpler precursors can be undertaken if required.

-

Hydrazine Hydrate (N₂H₄·H₂O) or Hydrazine Salts: Hydrazine provides the two nitrogen atoms required to form the pyrazole ring. Hydrazine hydrate is a common and potent nucleophile used for this transformation.[6] In some protocols, hydrazine salts like hydrazinium monohydrochloride are used, often to control the reaction pH or for easier handling.[7][8][9]

Comparative Analysis of Starting Material Choices

| Starting Material | Role in Synthesis | Key Considerations | Commercial Availability |

| 4-(benzyloxy)-3-oxobutanenitrile | Provides the carbon backbone and C5-substituent. | Stability can be a concern; should be stored properly. Purity is critical for high yield. | Readily available from multiple chemical suppliers.[4][5] |

| Hydrazine Hydrate | Source of the N1 and N2 atoms of the pyrazole ring. | Highly reactive and toxic; requires careful handling in a fume hood. Often used in excess. | Widely available and cost-effective. |

| Hydrazinium Salts (e.g., HCl salt) | Alternative source of the pyrazole nitrogen atoms. | Less volatile and easier to handle than hydrazine hydrate. The reaction may require a base to liberate free hydrazine. | Commonly available.[7][8][9] |

Detailed Experimental Protocol

This protocol represents a validated, standard procedure for the synthesis of this compound from the aforementioned starting materials. The procedure is based on established literature methods for the cyclocondensation of β-ketonitriles.[3][6]

Materials and Reagents

-

4-(benzyloxy)-3-oxobutanenitrile (1.0 eq)

-

Hydrazine hydrate (1.2 - 1.5 eq)

-

Ethanol (or other suitable alcohol solvent)

-

Acetic Acid (catalytic amount, optional)

-

Diatomaceous earth (for filtration)

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Step-by-Step Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(benzyloxy)-3-oxobutanenitrile (1.0 eq) and ethanol (approx. 5-10 mL per gram of starting material).

-

Reagent Addition: Begin stirring the solution at room temperature. Slowly add hydrazine hydrate (1.2 eq) to the mixture. A slight exotherm may be observed. A catalytic amount of acetic acid can be added to facilitate hydrazone formation, although the reaction often proceeds without it.

-

Reaction Progress: Heat the reaction mixture to reflux (typically around 78-80 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Dilute the residue with ethyl acetate and water.

-

Separate the organic layer. Wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: The crude product can be purified by silica gel column chromatography or recrystallization to afford this compound as a solid.

Caption: Experimental workflow for pyrazole synthesis.

Conclusion

The synthesis of this compound is most efficiently achieved through the cyclocondensation of 4-(benzyloxy)-3-oxobutanenitrile and hydrazine. This method is reliable, scalable, and relies on readily accessible starting materials. A thorough understanding of the reaction mechanism and careful execution of the experimental protocol are essential for obtaining a high yield of the pure target compound, thereby facilitating its application in advanced drug discovery programs.

References

-

Al-Azmi, A., et al. (2010). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 6, 1246–1271. Available at: [Link]

-

Gommaa, A. M. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 138. Available at: [Link]

-

Tasch, B., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-228. Available at: [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

-

Tasch, B., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Semantic Scholar. Available at: [Link]

-

MySkinRecipes. This compound. Available at: [Link]

- Google Patents. (1994). Process for the preparation of 3-amino-5-methylpyrazole. EP0623600A1.

- Google Patents. (1997). Process for the preparation of 3-amino-5-methylpyrazole. EP0623600B1.

- Google Patents. (1997). Process for the preparation of 3-amino-5-methylpyrazole. US5616723A.

- Google Patents. (2001). 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents. US6218418B1.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 4. 118602-96-3 | 4-(Benzyloxy)-3-oxobutanenitrile - AiFChem [aifchem.com]

- 5. parchem.com [parchem.com]

- 6. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]

- 7. EP0623600A1 - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 8. EP0623600B1 - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 9. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Retrosynthetic Analysis and Synthesis of 5-((Benzyloxy)methyl)-1H-pyrazol-3-amine

Abstract

5-((Benzyloxy)methyl)-1H-pyrazol-3-amine is a valuable heterocyclic building block in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of kinase inhibitors for anti-cancer therapeutics and novel drug candidates targeting neurological disorders.[1][2] Its structure, featuring a versatile 3-aminopyrazole core, allows for targeted modifications to construct diverse and complex bioactive molecules.[1] This guide provides a detailed retrosynthetic analysis of the target molecule, elucidating a logical and efficient synthetic strategy. We will present a comprehensive forward synthesis, including detailed, step-by-step experimental protocols and a discussion of the underlying reaction mechanisms. The methodologies described are grounded in established chemical principles, providing researchers and drug development professionals with a robust framework for the preparation of this important intermediate.

Retrosynthetic Analysis: A Strategic Disconnection

The process of retrosynthesis involves mentally deconstructing a target molecule into simpler, commercially available, or easily synthesized precursors. This logical approach is paramount for designing an efficient and practical synthetic route.

Our target molecule, this compound, is characterized by a substituted pyrazole ring. The most reliable and widely adopted method for constructing the pyrazole core is through the condensation of a 1,3-dielectrophilic species with hydrazine.[3][4] This forms our primary strategic disconnection.

-

Disconnection 1 (C-N Bond Formation): The pyrazole ring can be disconnected across the N1-C5 and N2-C3 bonds. This reveals two precursor components: hydrazine and a 1,3-dicarbonyl equivalent. Given the 3-amino substituent on the target molecule, the most logical 1,3-dielectrophile is a β-keto nitrile .[5][6] This specific disconnection leads us to 4-(benzyloxy)-3-oxobutanenitrile (II) and hydrazine (III) . The nitrile group is a direct precursor to the 3-amino group upon cyclization.[6]

-